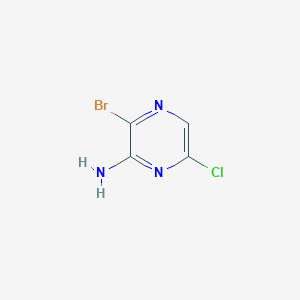

2-Amino-3-bromo-6-chloropyrazine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLCKGGORFPPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591730 | |

| Record name | 3-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212779-21-0 | |

| Record name | 3-Bromo-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-6-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-6-chloropyrazine (CAS: 212779-21-0): A Key Intermediate in SHP2 Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-6-chloropyrazine, a critical building block in the synthesis of novel therapeutics, particularly allosteric inhibitors of SHP2 phosphatase. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its application in the development of targeted cancer therapies. Included are spectral data for characterization and diagrams illustrating its role in relevant signaling pathways and synthetic workflows.

Introduction

This compound (CAS Number: 212779-21-0) is a substituted pyrazine derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of amino, bromo, and chloro substituents on the pyrazine ring makes it a versatile intermediate for the construction of complex heterocyclic molecules. Notably, it serves as a key precursor for the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] Dysregulation of the SHP2 signaling pathway is implicated in the pathogenesis of various human cancers, making it a compelling target for drug discovery.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Safety and hazard information is crucial for handling this compound in a laboratory setting and is summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 212779-21-0 | [2][3][4] |

| Molecular Formula | C₄H₃BrClN₃ | [2][4] |

| Molecular Weight | 208.44 g/mol | [2][4] |

| IUPAC Name | 3-bromo-6-chloropyrazin-2-amine | [2][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | ~160-165 °C | [1] |

| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water. | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] | |

| H319 | Causes serious eye irritation | [2] | |

| H332 | Harmful if inhaled | ||

| H335 | May cause respiratory irritation | [2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [3] |

Experimental Protocols

The following section details a scalable synthesis for this compound, adapted from patent literature. This multi-step process provides a reliable method for obtaining the target compound in good yield.

Scalable Synthesis of this compound

This synthesis commences from 3-aminopyrazine-2-carboxylate and proceeds through chlorination, diazotization-bromination, hydrolysis, and a rearrangement/deprotection sequence.

Caption: Synthetic workflow for this compound.

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

-

To a solution of 3-aminopyrazine-2-carboxylate in acetonitrile, add N-chlorosuccinimide (NCS).

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization to yield 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination

-

Dissolve 3-amino-6-chloropyrazine-2-carboxylate in hydrobromic acid.

-

Cool the solution to between -5°C and 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C.

-

Stir the reaction mixture at this temperature for a designated time, then allow it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Hydrolysis

-

Dissolve 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0°C and add lithium hydroxide monohydrate.

-

Stir the reaction at 0°C and then allow it to warm to room temperature.

-

Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Curtius Rearrangement and Deprotection

-

To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in tert-butanol, add triethylamine and diphenylphosphoryl azide (DPPA).

-

Heat the mixture to reflux and monitor the reaction.

-

After the rearrangement is complete, cool the reaction mixture and concentrate it.

-

Dissolve the residue in a suitable solvent and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group.

-

Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Data

-

¹H-NMR (300 MHz, CDCl₃): δ 7.71 (s, 1H), 5.26 (br, 2H).

-

GC-MS: m/z 208.9 [M+].

Application in Drug Discovery: SHP2 Inhibitors

This compound is a pivotal intermediate in the synthesis of allosteric inhibitors of SHP2. The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.

SHP2 Signaling Pathways

SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation of an RTK by a growth factor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways. Mutations that lead to the hyperactivity of SHP2 can result in uncontrolled cell proliferation and are associated with various cancers.

Caption: Simplified SHP2 signaling pathway and point of inhibition.

Synthesis of SHP2 Inhibitors

The bromine and chlorine atoms on the this compound ring provide two distinct handles for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or amino groups, leading to the generation of a diverse library of potential SHP2 inhibitors. For example, the bromine at the 3-position can be displaced via a Suzuki coupling with a boronic acid, while the chlorine at the 6-position can be substituted by an amine through a Buchwald-Hartwig reaction.

Caption: General synthetic routes to SHP2 inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor to potent SHP2 inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases driven by aberrant SHP2 activity. This technical guide provides essential data and protocols to support researchers in the synthesis and application of this versatile building block. The continued exploration of derivatives synthesized from this intermediate holds promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-6-chloropyrazine, a key intermediate in pharmaceutical synthesis. This document outlines its known physical and chemical characteristics, details relevant experimental protocols for its synthesis, and visualizes its role in chemical synthesis pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | [1][2][3] |

| Molecular Weight | 208.44 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 160-165 °C | [6] |

| pKa | 0.05 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; Insoluble in water.[6] | [6] |

| CAS Number | 212779-21-0 | [1][3] |

Experimental Protocols

1. Scalable Synthesis of this compound

A scalable process for preparing this compound uses 3-aminopyrazine-2-carboxylate as the raw material.[7] The process involves several key steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and the removal of a tert-butyloxycarbonyl protecting group.[7]

Step-by-Step Procedure:

-

Chlorination: 3-aminopyrazine-2-formic ether is chlorinated to obtain 3-amino-6-chloropyrazine-2-formic ether. This reaction is typically carried out at a temperature of 50-82 °C in a solvent such as acetonitrile.[7]

-

Diazotization and Bromination: The resulting 3-amino-6-chloropyrazine-2-formic ether undergoes diazotization followed by bromination to yield 3-bromo-6-chloropyrazine-2-formic ether.[7]

-

Ester Hydrolysis: The ester is then hydrolyzed in an alkaline solution to produce 3-bromo-6-chloropyrazine-2-formic acid.[7]

-

Carboxyl Rearrangement: Diphenylphosphoryl azide is added to facilitate a carboxyl rearrangement, which results in the formation of 2-(alkyl oxycarbonyl amino)-3-bromo-6-chloropyrazine.[7]

-

Deprotection: The final step involves the removal of the tert-butyloxycarbonyl group under acidic conditions to yield the final product, this compound.[7]

This method is noted for its high yield and suitability for large-scale production.[7]

Chemical Synthesis and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

This compound is an important intermediate for the synthesis of anti-tumor medications, specifically SHP2 inhibitors.[6]

References

- 1. This compound | C4H3BrClN3 | CID 17955991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. capotchem.com [capotchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 212779-21-0 [m.chemicalbook.com]

- 6. biosynce.com [biosynce.com]

- 7. CN108101857B - Scalable process for preparing this compound - Google Patents [patents.google.com]

2-Amino-3-bromo-6-chloropyrazine molecular weight and formula

This document provides a detailed overview of the chemical properties of 2-Amino-3-bromo-6-chloropyrazine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a heterocyclic organic compound. Its fundamental properties, including molecular formula and weight, are crucial for any experimental and developmental work.

| Property | Value | Citations |

| Molecular Formula | C4H3BrClN3 | [1][2][3][4] |

| Molecular Weight | 208.44 g/mol | [1][2][3][4] |

| IUPAC Name | 3-bromo-6-chloropyrazin-2-amine | [1][4] |

| CAS Number | 212779-21-0 | [1][2][3][4] |

Experimental Workflow: Compound Characterization

While specific, detailed experimental protocols for every possible application of this compound are proprietary and context-dependent, a general workflow for its characterization and initial screening in a research setting can be outlined. This process is fundamental in drug discovery and development to ascertain the purity, structure, and potential biological activity of a compound.

Methodologies for Key Experiments

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A common method to assess the purity of a compound like this compound is Reverse-Phase HPLC. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the system. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule, confirming the positions of the amino, bromo, and chloro substituents on the pyrazine ring.

In Vitro Biological Assays: The specific design of an in vitro assay depends entirely on the therapeutic target of interest. For instance, if the compound is being investigated as a kinase inhibitor, a typical assay would involve incubating the compound with the target kinase, a substrate, and ATP (often radiolabeled). The inhibitory effect of the compound is then quantified by measuring the reduction in substrate phosphorylation. These assays are generally performed in multi-well plates to allow for high-throughput screening of multiple concentrations of the compound.

References

A Technical Guide to the Solubility of 2-Amino-3-bromo-6-chloropyrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property of paramount importance in the fields of drug discovery, chemical process development, and materials science. For a compound like 2-Amino-3-bromo-6-chloropyrazine, which serves as a key building block in the synthesis of pharmacologically active molecules, understanding its solubility profile is crucial.

An accurate assessment of solubility in various organic solvents is essential for:

-

Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, which can significantly impact reaction rates, yields, and purity.

-

Purification and Crystallization: Designing effective crystallization processes for purification, where knowledge of solubility at different temperatures is critical.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the choice of formulation strategies to achieve desired bioavailability.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This technical guide provides a robust framework for researchers to experimentally determine and report the solubility of this compound in various organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][2][3][4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

2.1. Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, etc.).

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

-

Glass vials or flasks with airtight screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2.2. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4] Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[2] Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration using a syringe filter.[2][4] It is crucial that this step is performed at the equilibrium temperature to prevent any change in solubility.

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known aliquot of the saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.[6] A calibration curve should be prepared using standard solutions of known concentrations.

2.3. Data Calculation and Expression

The solubility can be expressed in various units. The most common in chemical and pharmaceutical sciences are mole fraction (x) and mass fraction (w).

-

Mole Fraction (x):

-

x = nsolute / (nsolute + nsolvent) where nsolute is the moles of the solute and nsolvent is the moles of the solvent in the saturated solution.

-

-

Mass Fraction (w):

-

w = msolute / (msolute + msolvent) where msolute is the mass of the solute and msolvent is the mass of the solvent in the saturated solution.

-

Data Presentation

Quantitative solubility data should be presented in a clear and structured tabular format to allow for easy comparison across different solvents and temperatures. The following table is a template illustrating how experimental data for this compound could be presented.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures.

| Solvent | Temperature (K) | Mole Fraction (10³ x) | Mass Fraction (10³ w) |

| Methanol | 298.15 | 5.2 | 33.8 |

| 303.15 | 6.1 | 39.1 | |

| 308.15 | 7.0 | 44.5 | |

| Ethanol | 298.15 | 3.8 | 17.6 |

| 303.15 | 4.5 | 20.6 | |

| 308.15 | 5.3 | 24.0 | |

| Acetone | 298.15 | 15.6 | 55.4 |

| 303.15 | 18.2 | 63.1 | |

| 308.15 | 21.1 | 71.2 | |

| Acetonitrile | 298.15 | 8.9 | 43.1 |

| 303.15 | 10.4 | 49.2 | |

| 308.15 | 12.0 | 55.4 | |

| Ethyl Acetate | 298.15 | 11.5 | 27.2 |

| 303.15 | 13.8 | 32.1 | |

| 308.15 | 16.3 | 37.3 | |

| Toluene | 298.15 | 2.1 | 4.8 |

| 303.15 | 2.7 | 6.1 | |

| 308.15 | 3.4 | 7.6 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 2-Amino-3-bromo-6-chloropyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 3-bromo-6-chloropyrazin-2-amine

-

CAS Number: 212779-21-0

-

Molecular Formula: C₄H₃BrClN₃

-

Molecular Weight: 208.44 g/mol [1]

-

Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-Amino-3-bromo-6-chloropyrazine based on its structure. These are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -NH₂ | 5.0 - 6.5 | Broad Singlet | N/A | Chemical shift can be highly variable depending on solvent and concentration. |

| Pyrazine-H | 7.5 - 8.5 | Singlet | N/A | The single proton on the pyrazine ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-Cl | 145 - 155 | Carbon bearing the chlorine atom. |

| C-NH₂ | 150 - 160 | Carbon bearing the amino group. |

| C-Br | 115 - 125 | Carbon bearing the bromine atom. |

| C-H | 130 - 140 | Carbon bearing the hydrogen atom. |

Table 3: Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 207/209/211 | Molecular ion peak showing a characteristic isotopic pattern for one bromine and one chlorine atom. |

| [M+H]⁺ | 208/210/212 | Protonated molecular ion, also showing the Br/Cl isotopic pattern. |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=N, C=C | 1500 - 1600 | Ring stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a soft ionization technique that would likely yield the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity of Bromine and Chlorine Atoms in 2-Amino-3-bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine substituents in 2-Amino-3-bromo-6-chloropyrazine. This key intermediate is crucial in the synthesis of various pharmacologically active compounds, including SHP2 inhibitors, making a thorough understanding of its chemical behavior essential for efficient and selective molecular design.[1][2]

Core Principles of Reactivity

The reactivity of halogenated aromatic and heteroaromatic compounds in cross-coupling and nucleophilic substitution reactions is governed by several key factors. In the case of this compound, the presence of two different halogen atoms on the pyrazine core, along with an activating amino group, presents opportunities for selective functionalization.

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, which is often the rate-determining step, follows the reverse order: I > Br > Cl > F. This principle is the cornerstone of achieving regioselectivity in polyhalogenated systems.[3][4]

For nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by the electron-withdrawing nature of the aromatic system and the stability of the intermediate Meisenheimer complex. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms, which activates attached halogens towards nucleophilic attack. The relative leaving group ability of the halogens in SNAr reactions is not as straightforward as in cross-coupling and can be influenced by the nature of the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Preferential Reactivity of the C-Br Bond

Based on the fundamental principles of C-X bond strength, the bromine atom at the C-3 position of this compound is expected to be significantly more reactive than the chlorine atom at the C-6 position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data from Analogous Systems

| Heterocycle | Reaction Type | Selective Position | Key Findings & Reference |

| 2-Bromo-4-iodopyridine | Buchwald-Hartwig Amination | C-4 (Iodine) | The weaker C-I bond is selectively functionalized, leaving the C-Br bond intact for subsequent reactions.[3] |

| 2-Amino-3-bromopyridine | Sonogashira Coupling | C-3 (Bromine) | Provides a model for the reactivity of the C-Br bond adjacent to an amino group on a nitrogen-containing heterocycle.[5] |

| 9-Benzyl-6-chloro-2-iodopurine | Suzuki-Miyaura Coupling | C-2 (Iodine) | Demonstrates selective reaction at the position with the more labile halogen.[6] |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Suzuki-Miyaura Coupling | C-Br (on phenyl ring) | The C-Br bond reacts preferentially over the C-Cl bonds on the pyrimidine ring, highlighting the general reactivity trend.[7] |

These examples collectively provide compelling evidence that palladium-catalyzed cross-coupling reactions on this compound will proceed with high selectivity at the C-3 position (bromine) under appropriate conditions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. Both the bromine and chlorine atoms are activated towards displacement by strong nucleophiles. The rate of SNAr reactions is influenced by the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups ortho and para to the site of attack. In this compound, the pyrazine nitrogens act as internal electron-withdrawing groups.

The relative reactivity of C-Br versus C-Cl in SNAr reactions on heteroaromatic systems is less predictable than in cross-coupling reactions and can be substrate and condition-dependent. Generally, the C-Cl bond is stronger than the C-Br bond, which would suggest a slower reaction at the chlorine-bearing carbon. However, the greater electronegativity of chlorine can increase the electrophilicity of the carbon atom, potentially accelerating the initial nucleophilic attack. Without direct experimental data on this specific molecule, it is difficult to definitively predict the site of a selective SNAr reaction.

Experimental Protocols

The following is a detailed experimental protocol for a selective Sonogashira coupling reaction, adapted from a procedure for 2-amino-3-bromopyridines, which is expected to be applicable to this compound for selective functionalization at the C-3 position.[5]

Selective Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

-

Triphenylphosphine (PPh3) (0.04 eq)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

Anhydrous, degassed dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)2, PPh3, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

-

Wash the combined organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-3-alkynyl-6-chloropyrazine.

Signaling Pathways and Experimental Workflows

The selective functionalization of this compound is a key strategy in the synthesis of targeted therapeutics. The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a logical workflow for the sequential functionalization of the molecule.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: Logical workflow for the sequential functionalization.

Conclusion

The differential reactivity of the halogen atoms in this compound provides a powerful handle for the strategic and selective synthesis of complex pyrazine derivatives. The significantly weaker carbon-bromine bond at the C-3 position makes it the preferred site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents while preserving the chlorine atom at the C-6 position for subsequent transformations. This predictable selectivity is a key advantage in the design of efficient and convergent synthetic routes towards novel drug candidates and other high-value molecules. Further investigation into the reactivity of this versatile building block under nucleophilic aromatic substitution conditions would provide an even more complete picture of its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of 2-Amino-3-bromo-6-chloropyrazine in the Synthesis of Allosteric SHP2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic utility of 2-amino-3-bromo-6-chloropyrazine, a key building block in the development of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical regulator of cellular signaling pathways, and its dysregulation is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention. The strategic incorporation of the pyrazine core, facilitated by this compound, has led to the discovery of clinical candidates such as TNO155. This document will detail the underlying biological rationale, synthetic methodologies, and key data associated with this important class of inhibitors.

The SHP2 Signaling Nexus: A Key Oncogenic Node

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways.[1] It acts as a signal amplifier downstream of receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signaling, SHP2 undergoes a conformational change, exposing the catalytic site and allowing it to dephosphorylate target proteins, leading to the activation of downstream pathways like the RAS-MAPK cascade.

This compound: A Versatile Synthetic Intermediate

The this compound scaffold is a highly valuable starting material for the synthesis of SHP2 inhibitors due to its inherent reactivity and the handles it provides for molecular elaboration. The pyrazine core is a key pharmacophore in many SHP2 inhibitors, contributing to favorable interactions within the allosteric binding pocket of the enzyme.[2]

The general synthetic strategy involves a two-step process:

-

Thioether Formation: The bromine atom at the 3-position is readily displaced by a thiol-containing fragment, often an aromatic or heteroaromatic thiol, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. This step introduces a key structural element that often interacts with a specific region of the SHP2 allosteric site.

-

Amino Group Installation: The chlorine atom at the 6-position is subsequently displaced by a primary or secondary amine. This amine moiety is crucial for establishing critical hydrogen bond interactions within the binding pocket, anchoring the inhibitor and contributing significantly to its potency.

Quantitative Data of Key SHP2 Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of notable SHP2 inhibitors that feature a pyrazine or related heterocyclic core.

| Inhibitor | Structure | SHP2 IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |

| TNO155 | (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine | 11 | 0.100 (KYSE520) | [3] |

| TK-642 | Pyrazolopyrazine-based | 2.7 | 5.73 (KYSE-520) | [4] |

| TK-453 | Aminopyrazine-based | 23 | - | [2] |

| Compound 4b | 1H-pyrazolo[3,4-b]pyrazine derivative | 3.2 | 0.58 (NCI-H358) | [5] |

| Inhibitor | Species | Oral Bioavailability (F%) | Half-life (t1/2, h) | Reference |

| TNO155 | Human | Favorable properties reported | ~34 | [6] |

| TK-642 | Mouse | 42.5 | 2.47 | [4] |

In Vivo Efficacy of TNO155

TNO155 has demonstrated significant anti-tumor activity in various preclinical xenograft models, both as a single agent and in combination with other targeted therapies.[7][8]

-

Neuroblastoma: In murine xenografts of ALK-mutant neuroblastoma, the combination of TNO155 and the ALK inhibitor lorlatinib resulted in delayed tumor growth and prolonged survival.[1][8]

-

Colorectal Cancer: In a BRAF V600E colorectal cancer xenograft model (HT-29), TNO155 in combination with dabrafenib and trametinib led to moderate tumor growth inhibition.[7]

-

KRAS G12C Models: TNO155 has shown the ability to enhance the efficacy of KRAS G12C inhibitors in preclinical models of lung and colorectal cancer.[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a pyrazine-based SHP2 inhibitor, based on general procedures reported in the literature.

Step 1: Synthesis of the Thioether Intermediate

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, is added the corresponding thiol (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand such as Xantphos (0.1 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is degassed and heated to 80-100 °C for 2-4 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioether intermediate.

Step 2: Synthesis of the Final SHP2 Inhibitor

The thioether intermediate (1.0 eq) and the desired amine (1.2-1.5 eq) are dissolved in a polar aprotic solvent such as DMSO or NMP. A non-nucleophilic base like DIPEA (3.0 eq) is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours. The reaction progress is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by preparative HPLC or column chromatography to yield the target SHP2 inhibitor.

Conclusion

This compound has proven to be a cornerstone in the development of a new generation of allosteric SHP2 inhibitors. Its versatile reactivity allows for the efficient construction of complex molecules with high potency and favorable drug-like properties. The clinical advancement of TNO155, a testament to the utility of this pyrazine building block, highlights the potential of this class of compounds to address unmet medical needs in oncology and other diseases driven by dysregulated SHP2 signaling. Further exploration of the chemical space around the pyrazine core, enabled by this key starting material, promises to yield even more effective and selective SHP2-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]

The Pivotal Role of 2-Amino-3-bromo-6-chloropyrazine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of 2-Amino-3-bromo-6-chloropyrazine as a crucial pharmaceutical intermediate. With a focus on its role in the synthesis of targeted therapies, this document provides detailed experimental protocols, comprehensive data, and visualizations of its synthetic and biological context.

Introduction

This compound is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of amino, bromo, and chloro functional groups allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. Notably, this intermediate is integral to the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling protein implicated in various cancers.[1] The dysregulation of SHP2 is a critical factor in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key physical data and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 212779-21-0 | [2] |

| Molecular Formula | C₄H₃BrClN₃ | [2] |

| Molecular Weight | 208.44 g/mol | [2] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥98% | |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H-NMR (300MHz, CDCl₃) | δ 7.71 (s, 1H), 5.26 (br, 2H) |

| GC-MS | m/z 208.9 |

| Predicted ¹³C-NMR | Data not readily available in public literature. |

| Predicted IR Spectrum | Data not readily available in public literature. |

| Mass Spectrum (Predicted) | [M+H]⁺: 207.92717, [M+Na]⁺: 229.90911 |

Note: Spectroscopic data is primarily sourced from patent literature and computational predictions. For rigorous research applications, independent verification is recommended.

Synthesis of this compound: A Scalable Process

A scalable and efficient synthesis of this compound has been developed, starting from 3-aminopyrazine-2-carboxylate. This multi-step process involves chlorination, diazotization-bromination, ester hydrolysis, a Curtius rearrangement, and the removal of a protecting group.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from patent literature and provide a detailed procedure for each synthetic step.

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

-

To a solution of 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination

-

Dissolve 3-amino-6-chloropyrazine-2-carboxylate in an acidic medium (e.g., a mixture of hydrobromic acid and water).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a specified time, then add copper(I) bromide.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue to obtain 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Ester Hydrolysis

-

To a solution of 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of THF and water, add a base such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Curtius Rearrangement

-

To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).

-

Add tert-butanol and heat the reaction mixture to reflux.

-

Monitor the reaction for the formation of the Boc-protected amine.

-

After completion, cool the reaction mixture and purify the product by column chromatography to obtain 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine.

Step 5: Deprotection

-

Dissolve 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Table 3: Summary of Reaction Yields

| Step | Product | Reported Yield |

| 1 | 3-Amino-6-chloropyrazine-2-carboxylate | ~92% |

| 2-5 | This compound | Overall yield ~57-59% |

Application in the Synthesis of SHP2 Inhibitors

This compound is a key precursor for a class of potent aminopyrazine-based SHP2 inhibitors.[3][4] The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the 3-bromo position to introduce a substituted aryl group. This is followed by further modifications at the 6-chloro and 2-amino positions to complete the synthesis of the final inhibitor.

Proposed Synthetic Route to an Aminopyrazine SHP2 Inhibitor

The following diagram outlines a plausible synthetic pathway for the conversion of this compound into a generic aminopyrazine SHP2 inhibitor.

Caption: Proposed synthesis of an aminopyrazine SHP2 inhibitor.

The SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It acts as a signal transducer downstream of receptor tyrosine kinases (RTKs). Allosteric inhibitors developed from this compound bind to a tunnel-like pocket in SHP2, stabilizing it in an auto-inhibited conformation and thereby blocking downstream signaling.

Overview of SHP2-Mediated Signaling

The following diagram provides a simplified representation of the central role of SHP2 in cellular signaling.

Caption: Simplified SHP2 signaling pathway and point of inhibition.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in the pharmaceutical industry. Its well-defined reactivity and strategic placement of functional groups have enabled the development of a new generation of targeted cancer therapies, particularly allosteric SHP2 inhibitors. The scalable synthetic route and the potential for diverse chemical modifications underscore its importance for ongoing and future drug discovery efforts. This guide provides a foundational understanding for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C4H3BrClN3 | CID 17955991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Derivatives and Analogues of 2-Amino-3-bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-6-chloropyrazine is a pivotal heterocyclic building block in the field of medicinal chemistry. It has gained significant attention as a key intermediate in the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, a non-receptor protein tyrosine phosphatase, is a crucial transducer of signaling pathways, including the RAS-MAPK and PI3K-AKT cascades.[2][3] The dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, establishing it as a high-value therapeutic target.[2][4] This technical guide provides a comprehensive overview of the derivatives and analogues of this compound, with a focus on their synthesis, biological activity as SHP2 inhibitors, and detailed experimental protocols for their evaluation.

Synthesis of this compound and its Derivatives

Scalable Synthesis of the Core Scaffold: this compound

A scalable and efficient process for the preparation of this compound has been established, utilizing 3-aminopyrazine-2-carboxylate as the starting material. The synthetic route involves a series of key transformations: chlorination, diazotization-bromination, ester hydrolysis, a carboxyl rearrangement, and the final removal of a tert-butyloxycarbonyl protecting group. This optimized process is characterized by high yields and straightforward purification, rendering it suitable for large-scale manufacturing.

General Strategies for the Synthesis of Aminopyrazine-Based SHP2 Inhibitors

The this compound scaffold serves as a versatile platform for the generation of diverse analogues through various chemical modifications. A prevalent strategy involves the functionalization of the 3-bromo position via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl and heteroaryl substituents. Additionally, the amino group at the 2-position can be further modified to explore structure-activity relationships.

Biological Activity and Structure-Activity Relationship (SAR)

The derivatives of this compound have been extensively investigated as allosteric inhibitors of SHP2. These compounds bind to a distinct "tunnel" like allosteric site located at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited, inactive conformation of the enzyme, thereby preventing its catalytic activity.[2][5]

Quantitative Data Summary of Key Analogues

The following table summarizes the in vitro potency and cellular activity of prominent SHP2 inhibitors derived from or related to the aminopyrazine scaffold.

| Compound ID | Core Scaffold Modification | Linker Moiety | Key R-Group Substitution | SHP2 WT IC50 (nM) | Cellular pERK Inhibition IC50 (nM) |

| SHP099 | Aminopyrazine | Direct Bond | 2,3-Dichlorophenyl | 71 | Not Reported |

| TK-453 | Aminopyrazine | Thioether | 2,3-Dichlorophenyl | 23 | Not Reported |

| TK-147 | Aminopyrazine | Not Applicable | Not Applicable | 250 | Not Reported |

| SHP394 | Pyrimidinone | Not Applicable | Not Applicable | 23 | 18 (in KYSE520 cells) |

| Compound 8 | Imidazopyrazine | Thioether | 2-(Trifluoromethyl)pyridin-3-yl | Potent | Not Reported |

| Compound 10 | Imidazopyrazine | Thioether | Not Applicable | Potent | Not Reported |

| PB17-026-01 | Pyrrolotriazinone | Not Applicable | 2,3-Dichlorophenyl | Potent | Not Reported |

Key Structure-Activity Relationship (SAR) Insights

-

Core Scaffold: The aminopyrazine moiety is a critical pharmacophore for SHP2 inhibition. Modifications to this core, such as the fusion of a pyrazole ring to form an imidazopyrazine scaffold (as seen in Compound 8), can lead to enhanced potency.[6] Furthermore, altering the core to a pyrimidinone structure, as exemplified by SHP394, has also yielded highly potent inhibitors.[7]

-

Linker Moiety: The introduction of a flexible linker, such as a thioether group, between the pyrazine core and the appended aryl group has been shown to be a successful strategy for improving inhibitory activity, as demonstrated by TK-453.[4][5]

-

R-Group Substitutions: The nature of the aryl or heteroaryl substituent at the 3-position of the pyrazine ring plays a crucial role in determining the compound's potency. The 2,3-dichlorophenyl group is a recurrent and favorable feature in many potent SHP2 inhibitors.

Modulated Signaling Pathways

SHP2 functions as a critical signaling node in numerous cellular pathways. The inhibition of SHP2 by derivatives of this compound primarily impacts the RAS/MAPK signaling cascade.

Caption: Inhibition of the SHP2-mediated RAS/MAPK signaling pathway.

Detailed Experimental Protocols

Synthesis of a Pyrrolotriazinone-based SHP2 Inhibitor (Analogue of PB17-026-01)

This protocol outlines the synthesis of a potent pyrrolotriazinone-based SHP2 inhibitor, which involves the initial functionalization of a pyrrole derivative followed by a crucial cross-coupling reaction.[8][9]

Materials:

-

Methyl 3-bromopyrrole-2-carboxylate

-

Sodium hydride (NaH)

-

O-diphenylphosphinylhydroxylamine

-

Dimethylformamide (DMF)

-

Methanolic ammonia

-

Triphosgene

-

Phosphorus oxychloride (POCl3)

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Triisopropanolamine

-

2,3-Dichlorophenylboronic acid

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

Procedure:

-

To a solution of methyl 3-bromopyrrole-2-carboxylate in DMF at 0°C, add NaH and stir for 20 minutes.

-

Add O-diphenylphosphinylhydroxylamine and allow the reaction to proceed at room temperature for 2 hours to afford intermediate 1a.

-

Treat intermediate 1a with methanolic ammonia in methanol at 100°C for 10 hours.

-

React the resulting product with triphosgene in the presence of NaOH in THF.

-

The subsequent intermediate is treated with POCl3 and DIPEA at 100°C for 10 hours.

-

The product from the previous step is then reacted with triisopropanolamine in NMP at 100°C for 2 hours.

-

The final step involves a Suzuki coupling reaction with 2,3-dichlorophenylboronic acid in the presence of K3PO4 and Pd(dppf)Cl2 in 1,4-dioxane at 90°C for 10 hours to yield the final pyrrolotriazinone product.[8][9]

High-Throughput Screening (HTS) Workflow for the Discovery of Novel SHP2 Inhibitors

A systematic and robust HTS workflow is essential for the identification of novel SHP2 inhibitors from large and diverse compound libraries.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Commercial Sourcing and Synthetic Applications of 2-Amino-3-bromo-6-chloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Amino-3-bromo-6-chloropyrazine, a key intermediate in the development of novel therapeutics. This document details commercial supplier specifications, experimental protocols for its application in cross-coupling reactions, and visual representations of synthetic pathways.

Commercial Suppliers and Product Specifications

This compound (CAS No. 212779-21-0) is readily available from a variety of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The quality and purity of the material are critical for successful downstream applications, particularly in regulated drug discovery and development environments. Below is a summary of specifications from several key suppliers.

| Supplier/Brand | Purity | Analytical Method | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 98%[1] | Not specified | Solid[1] | C₄H₃BrClN₃[1] | 208.44[2] |

| Capot Chemical | ≥ 98%[3] | HPLC[3] | Not specified | C₄H₃BrClN₃[3] | 208.44[3] |

| Biosynce | Not specified | Not specified | Colorless crystalline solid[4] | C₄H₃BrClN₃ | 208.44 |

| Amerigo Scientific | Not specified | Not specified | Not specified | C₄H₃BrClN₃[5] | 208.44[5] |

| Parchem | Not specified | Not specified | Not specified | C₄H₃BrClN₃ | 208.44 |

| BLD Pharm | Not specified | Not specified | Not specified | C₄H₃BrClN₃ | 208.44 |

| Oakwood Chemical | Not specified | Not specified | Not specified | C₄H₃BrClN₃ | 208.45 |

| Pharmaffiliates | Not specified | Not specified | Not specified | C₄H₃BrClN₃[6] | 208.44[6] |

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in organic synthesis, most notably serving as a key precursor for the synthesis of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, a promising class of anti-cancer agents.[4] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (2,3-Dichlorophenyl)boronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine, a common core structure in various SHP2 inhibitors.

Materials:

-

This compound

-

(2,3-Dichlorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.

Caption: Suzuki-Miyaura coupling of this compound.

Caption: General synthesis of this compound.

References

Methodological & Application

Scalable Synthesis of 2-Amino-3-bromo-6-chloropyrazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a scalable synthesis protocol for 2-Amino-3-bromo-6-chloropyrazine, an important intermediate in the pharmaceutical industry, notably for the synthesis of anti-tumor medicaments such as SHP2 inhibitors.[1][2] The presented protocol is based on a scalable process that offers high yields and straightforward purification.[1]

Overview of Synthetic Routes

Two primary synthetic strategies for this compound have been reported. A common method involves the direct bromination of 2-amino-6-chloropyrazine.[2][3] However, this approach is often hampered by low yields, typically ranging from 11% to 31%, and the formation of difficult-to-separate byproducts, including 2-bromo-3-chloro-5-aminopyrazine and dibrominated species.[2][3]

A more efficient and scalable multi-step synthesis starting from 3-aminopyrazine-2-carboxylate has been developed to overcome these limitations.[1] This process, detailed below, involves chlorination, diazotization-bromination, ester hydrolysis, a carboxyl rearrangement, and a final deprotection step to yield the desired product with higher efficiency and purity.[1]

Quantitative Data Summary

The following table summarizes the key steps and conditions for the scalable synthesis of this compound, as adapted from the patented process.

| Step | Reaction | Key Reagents & Solvents | Molar Ratios | Temperature |

| 1 | Chlorination | 3-Aminopyrazine-2-carboxylate, Chlorinating agent (e.g., NCS), Acetonitrile | Chlorinating agent: Starting material = 1:1 | 50-82 °C |

| 2 | Diazotization & Bromination | 3-Amino-6-chloropyrazine-2-carboxylate, Diazotizing agent, Brominating agent | - | - |

| 3 | Ester Hydrolysis | 3-Bromo-6-chloropyrazine-2-carboxylate, Base (e.g., LiOH, NaOH, KOH) | - | - |

| 4 | Carboxyl Rearrangement | 3-Bromo-6-chloropyrazine-2-formic acid, Azido diphenyl phosphate, Base | Base: Starting material = 1-1.5:1 | 77-83 °C |

| 5 | Deprotection | 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine, Acid (e.g., Trifluoroacetic acid) | Acid: Starting material = 2.5-3.5:1 | -5 to 5 °C |

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on the scalable synthesis method.[1] Researchers should optimize these procedures for their specific laboratory conditions.

Step 1: Synthesis of 3-Amino-6-chloropyrazine-2-carboxylate

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-aminopyrazine-2-carboxylate in acetonitrile.

-

Chlorination: Add a chlorinating agent (e.g., N-chlorosuccinimide) in a 1:1 molar ratio with the starting material.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-82 °C, with a preferred range of 75-82 °C.

-

Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product. Purify the product, for example, by recrystallization, to obtain 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylate

-

Reaction Setup: Dissolve the 3-amino-6-chloropyrazine-2-carboxylate from the previous step in a suitable solvent.

-

Diazotization: Cool the solution and add a diazotizing agent (e.g., sodium nitrite in an acidic medium).

-

Bromination: Introduce a brominating agent (e.g., copper(I) bromide) to the reaction mixture.

-

Reaction Conditions: Maintain the appropriate temperature for the diazotization and bromination steps.

-

Work-up and Isolation: After the reaction is complete, perform an appropriate work-up procedure to isolate the crude 3-bromo-6-chloropyrazine-2-carboxylate. Purify as necessary.

Step 3: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic Acid

-

Reaction Setup: Suspend the 3-bromo-6-chloropyrazine-2-carboxylate in a suitable solvent system.

-

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

-

Work-up and Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration and dry to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Synthesis of 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine

-

Reaction Setup: In an inert atmosphere, dissolve the 3-bromo-6-chloropyrazine-2-carboxylic acid in a suitable aprotic solvent.

-

Rearrangement: Add azido diphenyl phosphate and a base. The molar ratio of the base to the starting material should be between 1:1 and 1.5:1.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 77-83 °C.

-

Work-up and Isolation: Once the rearrangement is complete, cool the mixture and perform a suitable work-up to isolate the crude product. Purify by recrystallization or chromatography to obtain 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine.

Step 5: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine in a suitable solvent.

-

Deprotection: Cool the solution to between -5 and 5 °C. Add an acid, such as trifluoroacetic acid, in a molar ratio of 2.5-3.5:1 relative to the starting material.

-

Reaction Conditions: Stir the reaction at a low temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

Work-up and Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization.[1]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Amino-3-bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-6-chloropyrazine with various aryl and heteroaryl boronic acids. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications, including as SHP2 inhibitors.[1] The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of related heteroaryl halides and can be adapted for specific research and development needs.[2][3][4][5][6]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[7][8] The general transformation is depicted below:

Caption: General Suzuki-Miyaura coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These examples are illustrative and may require optimization for specific substrates.

| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 85 | 12 | 88 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 92 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | Toluene | 100 | 8 | 85 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 78 |

| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 81 |

Experimental Protocols

Protocol 1: Conventional Thermal Conditions using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.[4][5][6]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or DME/Water (4:1))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Extraction: Transfer the combined organic layers to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[9]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water (4:1))

-

Microwave vial

-

Microwave reactor

Procedure:

-